Cas no 2228681-04-5 (4-2-(1H-pyrazol-1-yl)phenylbutanal)

4-2-(1H-pyrazol-1-yl)phenylbutanal 化学的及び物理的性質
名前と識別子
-
- 4-2-(1H-pyrazol-1-yl)phenylbutanal
- 2228681-04-5
- 4-[2-(1H-pyrazol-1-yl)phenyl]butanal
- EN300-1767481
-
- インチ: 1S/C13H14N2O/c16-11-4-3-7-12-6-1-2-8-13(12)15-10-5-9-14-15/h1-2,5-6,8-11H,3-4,7H2
- InChIKey: VPRQKGVPVLIGIZ-UHFFFAOYSA-N
- ほほえんだ: O=CCCCC1C=CC=CC=1N1C=CC=N1
計算された属性
- せいみつぶんしりょう: 214.110613074g/mol
- どういたいしつりょう: 214.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 34.9Ų
4-2-(1H-pyrazol-1-yl)phenylbutanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1767481-2.5g |
4-[2-(1H-pyrazol-1-yl)phenyl]butanal |
2228681-04-5 | 2.5g |
$2492.0 | 2023-09-20 | ||
Enamine | EN300-1767481-1.0g |
4-[2-(1H-pyrazol-1-yl)phenyl]butanal |
2228681-04-5 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1767481-0.25g |
4-[2-(1H-pyrazol-1-yl)phenyl]butanal |
2228681-04-5 | 0.25g |
$1170.0 | 2023-09-20 | ||
Enamine | EN300-1767481-1g |
4-[2-(1H-pyrazol-1-yl)phenyl]butanal |
2228681-04-5 | 1g |
$1272.0 | 2023-09-20 | ||
Enamine | EN300-1767481-0.5g |
4-[2-(1H-pyrazol-1-yl)phenyl]butanal |
2228681-04-5 | 0.5g |
$1221.0 | 2023-09-20 | ||
Enamine | EN300-1767481-0.05g |
4-[2-(1H-pyrazol-1-yl)phenyl]butanal |
2228681-04-5 | 0.05g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1767481-0.1g |
4-[2-(1H-pyrazol-1-yl)phenyl]butanal |
2228681-04-5 | 0.1g |
$1119.0 | 2023-09-20 | ||
Enamine | EN300-1767481-10.0g |
4-[2-(1H-pyrazol-1-yl)phenyl]butanal |
2228681-04-5 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1767481-5.0g |
4-[2-(1H-pyrazol-1-yl)phenyl]butanal |
2228681-04-5 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1767481-10g |
4-[2-(1H-pyrazol-1-yl)phenyl]butanal |
2228681-04-5 | 10g |
$5467.0 | 2023-09-20 |
4-2-(1H-pyrazol-1-yl)phenylbutanal 関連文献
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
4-2-(1H-pyrazol-1-yl)phenylbutanalに関する追加情報
Recent Advances in the Study of 4-2-(1H-pyrazol-1-yl)phenylbutanal (CAS: 2228681-04-5): A Promising Compound in Chemical Biology and Pharmaceutical Research
The compound 4-2-(1H-pyrazol-1-yl)phenylbutanal (CAS: 2228681-04-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole-phenylbutanal structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential applications in drug development, particularly in the treatment of inflammatory diseases and cancer.
One of the key breakthroughs in the study of 4-2-(1H-pyrazol-1-yl)phenylbutanal is its role as a modulator of specific signaling pathways. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory effects on the NF-κB pathway, which is central to inflammatory responses. The study utilized in vitro and in vivo models to validate its efficacy, showing a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 4-2-(1H-pyrazol-1-yl)phenylbutanal could serve as a lead compound for developing novel anti-inflammatory agents.
In addition to its anti-inflammatory properties, recent investigations have explored the anticancer potential of 4-2-(1H-pyrazol-1-yl)phenylbutanal. A study conducted by researchers at the National Cancer Institute (2024) revealed that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer, through the activation of caspase-dependent pathways. The study also highlighted its selective cytotoxicity, sparing normal cells, which is a critical advantage for potential clinical applications. Further pharmacokinetic studies are underway to optimize its bioavailability and reduce off-target effects.
The synthesis of 4-2-(1H-pyrazol-1-yl)phenylbutanal has also seen advancements. A recent publication in Organic Letters (2023) described a novel, scalable synthetic route that improves yield and purity. This method employs a Pd-catalyzed coupling reaction, which is both cost-effective and environmentally friendly. Such developments are crucial for facilitating large-scale production and further preclinical testing.
Despite these promising results, challenges remain in the development of 4-2-(1H-pyrazol-1-yl)phenylbutanal as a therapeutic agent. Issues such as metabolic stability, potential drug-drug interactions, and long-term toxicity need to be addressed in future studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the translation of this compound into clinical trials.
In conclusion, 4-2-(1H-pyrazol-1-yl)phenylbutanal (CAS: 2228681-04-5) represents a compelling area of research in chemical biology and drug discovery. Its dual role in modulating inflammatory pathways and inducing apoptosis in cancer cells underscores its therapeutic versatility. Continued research and development efforts are expected to unlock its full potential, paving the way for innovative treatments in the near future.
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